molecular formula C9H16O2 B1600152 Ethyl 5-methylhex-2-enoate CAS No. 2351-89-5

Ethyl 5-methylhex-2-enoate

Cat. No.: B1600152
CAS No.: 2351-89-5
M. Wt: 156.22 g/mol
InChI Key: XBRGZVMBYLXWTE-FNORWQNLSA-N
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Description

Ethyl 5-methylhex-2-enoate: is an organic compound with the molecular formula C9H16O2 . It is an ester derived from the reaction of 5-methylhex-2-enoic acid and ethanol. This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methylhex-2-enoate can be synthesized through the esterification of 5-methylhex-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified by distillation.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylhex-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 5-methylhex-2-enoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like peracids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Peracids such as m-chloroperbenzoic acid.

Major Products Formed:

    Hydrolysis: 5-methylhex-2-enoic acid and ethanol.

    Reduction: 5-methylhex-2-en-1-ol.

    Oxidation: Epoxides or diols depending on the specific oxidizing agent used.

Scientific Research Applications

Ethyl 5-methylhex-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the flavor and fragrance industry for its fruity aroma.

Mechanism of Action

The mechanism of action of ethyl 5-methylhex-2-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic processes.

Comparison with Similar Compounds

    Ethyl hex-2-enoate: Similar structure but lacks the methyl group at the 5-position.

    Methyl 5-methylhex-2-enoate: Similar structure but has a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the ethyl ester group and the methyl group at the 5-position. This structural feature imparts distinct chemical and physical properties, making it valuable in specific applications such as flavor and fragrance formulations.

Properties

IUPAC Name

ethyl (E)-5-methylhex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRGZVMBYLXWTE-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2351-89-5
Record name Ethyl 5-methylhex-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methylhex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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